![molecular formula C23H28N2O3S B11828055 N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)
N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique tetrahydropyrroloindole core structure, which is fused with a benzenesulfonamide moiety The presence of a methoxy group and a methylprop-2-enyl side chain further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Tetrahydropyrroloindole Core: This step involves the cyclization of an appropriate precursor to form the tetrahydropyrroloindole core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Methylprop-2-enyl Side Chain: This step involves the alkylation of the tetrahydropyrroloindole core with a suitable alkylating agent, such as 2-methylprop-2-enyl bromide, under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-benzenesulfonamide
- **N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-chlorobenzenesulfonamide
Uniqueness
The uniqueness of N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide lies in its specific structural features, such as the presence of the methoxy group, the methylprop-2-enyl side chain, and the 4-methylbenzenesulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C23H28N2O3S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H28N2O3S/c1-16(2)15-23-12-5-13-25(23)21-11-8-18(28-4)14-20(21)22(23)24-29(26,27)19-9-6-17(3)7-10-19/h6-11,14,22,24H,1,5,12-13,15H2,2-4H3/t22-,23-/m1/s1 |
Clave InChI |
POQXVVFEKHQITC-DHIUTWEWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)CC(=C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


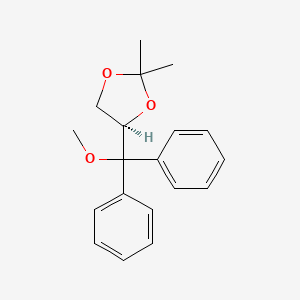
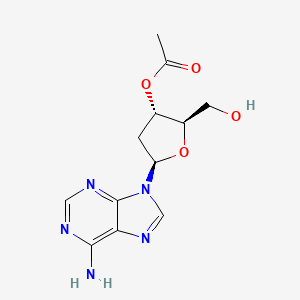
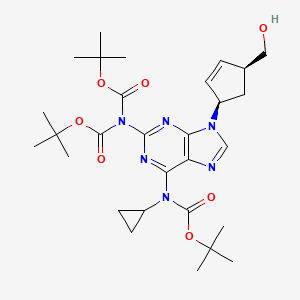

![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)
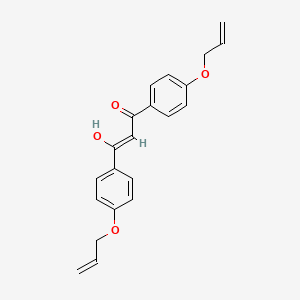
![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)
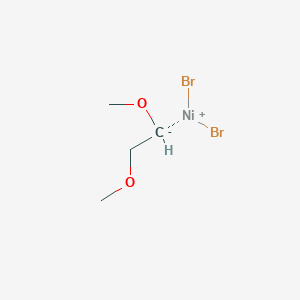
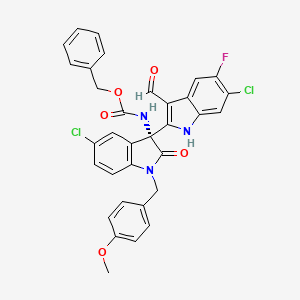
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)

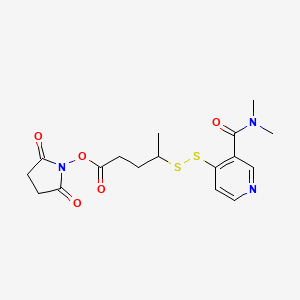

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
